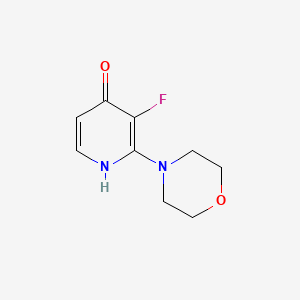

3-Fluoro-2-morpholinopyridin-4-ol

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry and Medicinal Chemistry Research

Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, is a fundamental structural motif in a multitude of natural products, including vitamins and alkaloids. researchgate.net Its derivatives are a diverse and important class of organic molecules, widely recognized for their versatility in drug development and their broad range of applications across various industries. researchgate.netopenaccessjournals.com The presence of the nitrogen heteroatom influences the chemical properties of the ring, affecting its reactivity, stability, and pharmacological profiles. openaccessjournals.com

In medicinal chemistry, pyridine derivatives are of paramount importance, serving as the structural backbone for numerous pharmaceutical drugs. researchgate.net Their ability to interact with a wide range of biological targets, such as enzymes, proteins, and DNA, has led to their development as agents for treating a spectrum of conditions, including microbial infections, cancer, and inflammatory diseases. researchgate.netresearchgate.netwisdomlib.org The structural versatility of the pyridine nucleus allows for extensive chemical modification, enabling researchers to optimize biological activity and pharmacokinetic properties. openaccessjournals.combiosynce.com This adaptability has established pyridine-based compounds as a rich area of research for the discovery of new therapeutic agents. openaccessjournals.com

Role of Fluorine Substitution in Modulating Molecular Properties for Research Applications

The strategic incorporation of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry to enhance a compound's properties. nih.govtandfonline.com Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), a fluorine atom can often replace a hydrogen atom without a significant steric increase, yet it imparts profound changes to the molecule's electronic character due to its high electronegativity. tandfonline.combenthamscience.com

Table 1: Effects of Fluorine Substitution in Chemical Research

| Property Influenced | Description of Effect | Key References |

| Metabolic Stability | Blocks metabolic oxidation by replacing H with a stronger C-F bond, increasing compound half-life. | tandfonline.comnih.govmdpi.com |

| pKa Modulation | Lowers the pKa of adjacent basic groups due to strong electron-withdrawing effects. | nih.govactivate-scientific.com |

| Binding Affinity | Can enhance interactions with target proteins through unique electrostatic or hydrogen bonding. | benthamscience.comnih.gov |

| Conformation | Can influence the preferred shape of a molecule, affecting its interaction with biological targets. | nih.gov |

| Lipophilicity | Increases lipophilicity compared to a hydrogen atom, which can affect membrane permeability and solubility. | tandfonline.combenthamscience.com |

| Membrane Permeability | Can be enhanced or modified, influencing the compound's ability to cross biological membranes. | nih.govnih.gov |

Morpholine (B109124) Moiety Integration in Heterocyclic Compound Design and Research

Morpholine is a six-membered heterocyclic compound containing both a nitrogen and an oxygen atom. biosynce.com This structure has emerged as a cornerstone in medicinal chemistry, often considered a privileged pharmacophore due to its frequent appearance in bioactive compounds. biosynce.comnih.gov The inclusion of a morpholine ring in a molecule's design is a common strategy to improve its physicochemical and pharmacokinetic properties. nih.govacs.org

The presence of both a basic nitrogen atom and a polar ether oxygen gives morpholine a unique, well-balanced hydrophilic-lipophilic profile. acs.org This dual nature can enhance aqueous solubility, which is a critical factor for the absorption of compounds in biological systems. biosynce.com The nitrogen atom in the morpholine ring is weakly basic, with a pKa value that can lead to favorable properties at physiological pH, potentially improving cell permeability and oral bioavailability. acs.org In drug design, the morpholine moiety can act as a versatile scaffold or be incorporated to enhance potency through interactions like hydrogen bonding via its oxygen atom or to correctly orient other functional groups for optimal binding with a target protein. nih.govacs.org Its synthetic accessibility and the ability to easily create derivatives make it an invaluable building block in the design of novel heterocyclic compounds. nih.gove3s-conferences.org

Table 2: Advantages of Morpholine Moiety Integration

| Feature | Advantage in Compound Design | Key References |

| Enhanced Solubility | The polar oxygen atom improves solubility in aqueous media, aiding in formulation and absorption. | biosynce.com |

| Modulated Basicity | The weak basicity of the nitrogen atom can improve pharmacokinetic properties like absorption and distribution. | acs.org |

| Metabolic Stability | Can confer greater metabolic stability compared to other amine-containing heterocycles. | nih.govsci-hub.se |

| Improved Pharmacokinetics | Often used to fine-tune the overall pharmacokinetic/pharmacodynamic (PK/PD) profile of a lead compound. | nih.govacs.org |

| Synthetic Tractability | Readily incorporated into molecules and easily derivatized for structure-activity relationship (SAR) studies. | nih.gove3s-conferences.org |

| Privileged Fragment | Its frequent occurrence in successful drugs makes it a desirable component in new drug candidates. | nih.govsci-hub.se |

Contextualizing 3-Fluoro-2-morpholinopyridin-4-ol within Privileged Chemical Scaffolds

The term "privileged scaffold" was first introduced to describe molecular frameworks that are capable of binding to multiple, distinct biological receptors, suggesting they possess a special ability to interact with proteins. rsc.orgresearchgate.net These scaffolds, such as benzodiazepines and arylpiperazines, serve as effective starting points for the design of new bioactive compounds. rsc.orgresearchgate.net The concept is a cornerstone of modern medicinal chemistry, expediting the discovery process by focusing on structures with a proven track record of biological relevance. nih.gov

The chemical structure of this compound is an embodiment of this principle, combining three distinct structural motifs that are each considered advantageous in chemical and medicinal research.

The Pyridine Ring: As discussed, this is a well-established heterocyclic core in numerous pharmaceuticals. researchgate.net The pyridin-4-ol tautomer, in particular, presents unique electronic and hydrogen-bonding capabilities.

The Fluorine Atom: The strategic placement of a fluorine atom at the 3-position is intended to modulate the electronic properties of the pyridine ring, influence the acidity of the 4-hydroxyl group, and potentially block a site of metabolism, thereby enhancing the compound's stability and pharmacokinetic profile. nih.govmdpi.com

The Morpholine Moiety: The incorporation of the morpholine group at the 2-position adds a feature known to improve solubility and other pharmacokinetic parameters. biosynce.comnih.gov

By combining these three elements, the this compound scaffold represents a highly functionalized and promising structure. It is designed by integrating features known to confer favorable properties, making it a "privileged" starting point for further investigation and development in various research contexts. This modular design allows for systematic exploration of structure-activity relationships by modifying each component. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-morpholin-4-yl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c10-8-7(13)1-2-11-9(8)12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTXUGMKDNNHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276786 | |

| Record name | 4-Pyridinol, 3-fluoro-2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344046-08-7 | |

| Record name | 4-Pyridinol, 3-fluoro-2-(4-morpholinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1344046-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 3-fluoro-2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Fluoro 2 Morpholinopyridin 4 Ol and Analogues

Retrosynthetic Analysis of the 3-Fluoro-2-morpholinopyridin-4-ol Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the forward synthetic planning. The primary disconnections involve the carbon-nitrogen bond of the morpholine (B109124) substituent, the carbon-fluorine bond, and the bonds forming the pyridine (B92270) core itself.

A plausible and common strategy involves the late-stage introduction of the morpholine unit via nucleophilic aromatic substitution (SNAr). This approach disconnects the target molecule to morpholine and a 2,3-difluoro-pyridin-4-ol intermediate or a derivative thereof. The high reactivity of a fluorine atom at the 2-position of a pyridine ring towards nucleophilic displacement makes this a viable pathway. benthamscience.comresearchgate.net

Further disconnection of the fluorinated pyridin-4-ol intermediate can proceed in two main directions:

Ring Formation: Breaking the pyridine ring leads to acyclic precursors. This is a common strategy in many pyridine syntheses, including multi-component reactions where the ring is constructed from simpler, non-cyclic starting materials. chim.itbeilstein-journals.org

Functional Group Interconversion: The hydroxyl and fluoro groups can be seen as arising from precursor functional groups. For instance, the 4-ol could be derived from a 4-alkoxy or 4-halo pyridine. The 3-fluoro group could be introduced via regioselective fluorination of a pre-existing pyridine ring. nih.govacs.org

A practical synthetic route, inspired by the synthesis of analogous compounds, might start from a readily available di- or tri-substituted pyridine, such as 2,6-difluoropyridine (B73466) or 2,3,6-trifluoropyridine. acs.org Strategic, sequential SNAr reactions and functional group manipulations would then be employed to install the required morpholino, hydroxyl, and fluoro substituents at the correct positions.

Contemporary Approaches to Pyridin-4-ol Core Synthesis

The construction of the central pyridin-4-ol ring system is a critical step. Modern organic synthesis offers several powerful methods to achieve this, ranging from convergent multi-component reactions to transition-metal-catalyzed cyclizations.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules like pyridin-4-ols from simple starting materials in a single pot. ekb.egpreprints.org A notable strategy involves a three-component reaction between lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it

The mechanism proceeds through a series of steps: the lithiated alkoxyallene reacts with the nitrile and a carboxylic acid (such as trifluoroacetic acid, TFA) to form an enamide intermediate. This intermediate then undergoes an intramolecular aldol-type cyclization, followed by elimination of water, to yield the pyridin-4-one, which exists in tautomeric equilibrium with the desired pyridin-4-ol. chim.it This method is highly flexible, allowing for a wide variety of substituents on the resulting pyridine ring by simply changing the starting components. chim.it

To overcome issues with purification and polarity of the final pyridin-4-ol/pyridin-4-one products, a four-component protocol can be employed where the intermediate is trapped in situ with nonafluorobutanesulfonyl fluoride (B91410) (NfF), yielding a pyridin-4-yl nonaflate. These nonaflates are less polar and are excellent substrates for subsequent cross-coupling reactions. chim.it

| Entry | R¹ in Alkoxyallene | R² in Nitrile | Carboxylic Acid | Yield of Pyridin-4-yl Nonaflate |

| 1 | iPr | Ph | Benzoic Acid | 52% |

| 2 | cPr | cPr | Cyclopropanecarboxylic Acid | 42% |

| 3 | tBu | Me | Acetic Acid | 57% |

| 4 | Ph | Me | Benzoic Acid | - |

| 5 | iPr | 2-Thienyl | 2-Thiophenecarboxylic Acid | - |

*Data derived from studies on multi-component synthesis of pyridin-4-ols. chim.it Yields are for the corresponding pyridin-4-yl nonaflates.

Palladium-Catalyzed Cyclization and Cross-Coupling Processes

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds. researchgate.net Palladium-catalyzed reactions can be used to form the pyridine ring through intramolecular cyclization or to functionalize a pre-existing ring via cross-coupling.

One approach involves the palladium-catalyzed cyclization of olefinic ketone O-pentafluorobenzoyloximes. researchgate.net This reaction proceeds through the oxidative addition of the oxime to a Pd(0) complex, forming an alkylideneaminopalladium species. A subsequent intramolecular Heck-type amination onto the pendant olefin closes the ring to form various nitrogen-containing heterocyles, including pyridines. researchgate.net

Furthermore, intramolecular C-H arylation is a powerful tool for constructing fused pyridine systems. beilstein-journals.org In this process, a palladium catalyst facilitates the coupling of an aryl halide moiety with a C-H bond on an adjacent pyridine ring within the same molecule. While often used for fused systems, the principles of Pd-catalyzed C-H activation and cross-coupling are central to modern pyridine synthesis. beilstein-journals.org For building non-fused systems, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are indispensable for attaching various substituents to a pre-formed pyridine or pyridin-4-ol core. acs.org

Derivatization from Precursor Pyridine Intermediates

An alternative to building the ring from scratch is to modify a readily available pyridine derivative. Pyridine N-oxides are particularly versatile precursors. uiowa.eduorganic-chemistry.org For instance, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org

A more direct route to the 4-hydroxy functionality involves the photochemical rearrangement of pyridine N-oxides. Irradiation of a pyridine N-oxide can lead to a strained oxaziridine (B8769555) intermediate, which, upon acid-promoted ring-opening and rearomatization, can yield C3-hydroxylated pyridines. acs.org While this specific example yields 3-hydroxypyridines, the principle of using N-oxide precursors for hydroxylation is a key strategy. The synthesis of the target molecule could potentially involve a precursor like 3-fluoro-2-morpholinopyridine N-oxide, which could then be converted to the 4-ol derivative. Another route involves the derivatization of existing fluoropyridines, such as reacting 2,6-difluoropyridine with a boronic acid in a Suzuki coupling, followed by substitution and hydrolysis steps to install the morpholino and hydroxyl groups. acs.org

Introduction and Functionalization of the Fluorine Atom

The presence of a fluorine atom significantly influences a molecule's properties, and its introduction requires specific and often carefully controlled conditions. benthamscience.comnih.gov The regioselective installation of fluorine at the C3 position of the pyridine ring is a critical and challenging step in the synthesis of this compound.

Regioselective Fluorination Strategies

Several methods exist for the introduction of fluorine onto a pyridine ring, each with its own advantages and limitations regarding regioselectivity.

Direct Fluorination: Direct fluorination of a pyridine ring with elemental fluorine (F₂) is possible but can be aggressive and lack selectivity. google.com Milder and more selective electrophilic fluorinating reagents are generally preferred. Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used. rsc.orgucl.ac.uk For example, the direct monofluorination of N-protected pyridone derivatives with NFSI has been shown to regioselectively introduce a fluorine atom at the position opposite the carbonyl group. acs.org This strategy could be adapted for a pyridin-4-one intermediate.

Fluorination of Precursors: A common strategy is to perform a nucleophilic substitution on a suitably activated precursor. For instance, starting with a 2,3-difluoro or 2,3,6-trifluoro pyridine allows for sequential, regioselective displacement of the fluoride ions. The fluorine at the 2- (or 6-) position is highly activated towards nucleophilic attack, allowing for the introduction of the morpholine group, while the C3-fluorine remains intact. acs.org

From Other Functional Groups: The Schiemann reaction, which converts an amino group into a fluorine atom, is a classic method but may not be suitable for complex substrates. google.com More contemporary methods include the fluorination of pyridine N-oxides, which can be converted into 2-pyridyltrialkylammonium salts and subsequently fluorinated. acs.org Another modern approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, which, after condensation with ammonium (B1175870) acetate, yields 3-fluoropyridines. organic-chemistry.org This method constructs the fluorinated pyridine ring from acyclic, fluorinated building blocks. organic-chemistry.org

| Method | Fluorine Source | Key Features | Relevant Citation(s) |

| Electrophilic C-H Fluorination | NFSI, Selectfluor® | Direct fluorination of the heterocycle; regioselectivity can be controlled by directing groups or electronic properties of the ring. | ucl.ac.uk, acs.org |

| Nucleophilic Substitution (SNAr) | Fluorinated Pyridine Precursor | Starts with a polyfluorinated pyridine; relies on differential reactivity of C-F bonds for sequential substitution. | acs.org |

| From Pyridine N-Oxides | TBAF | Conversion of N-oxide to an activated intermediate, followed by nucleophilic fluorination. | acs.org |

| Photoredox Catalysis | α,α-difluoro-β-iodoketones | Builds the fluorinated pyridine ring from acyclic precursors using visible light catalysis. | organic-chemistry.org |

Impact of Fluorine on Reaction Pathways and Yields

The presence of a fluorine atom on the pyridine ring significantly influences its chemical reactivity, particularly in nucleophilic substitution reactions. wikipedia.org Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can activate the pyridine ring towards nucleophilic attack. This effect is crucial in the synthesis of compounds like this compound.

In the context of pyridine chemistry, fluorine is considered an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, often superior to other halogens like chlorine and bromine. wikipedia.org This property is exploited in the synthesis of various substituted pyridines. For instance, the reaction of 2,6-difluoropyridine derivatives with nucleophiles like morpholine proceeds efficiently, with one of the fluorine atoms being displaced. acs.org The substitution typically occurs at the position activated by the fluorine atom and other ring substituents.

The electronic effects of fluorine on the pyridine ring are complex, contributing to what has been termed "fluoromaticity". nih.gov The addition of fluorine atoms introduces new molecular orbitals to the π-system, which can enhance the stability of the ring. nih.gov This increased stability, however, does not necessarily translate to lower reactivity in all cases. The strong polarization of the C-F bond makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Research has shown that fluorinated pyridines can be synthesized through various methods, including halogen exchange reactions (halex) where chloro- or bromo-pyridines are treated with a fluoride source like potassium fluoride. dur.ac.uk The success of these reactions is often dependent on the position of the other substituents on the ring. dur.ac.ukinformahealthcare.com

Incorporation of the Morpholine Ring System

The introduction of the morpholine ring onto the pyridine core is a key step in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions where morpholine acts as the nucleophile.

Amination Reactions and Morpholine Ring Formation

The formation of the C-N bond between the pyridine ring and the morpholine nitrogen is a critical transformation. This is generally accomplished via a nucleophilic aromatic substitution (SNAr) reaction. In a typical procedure, a suitably activated fluoropyridine derivative is reacted with morpholine. For example, the reaction of a 2,6-difluoropyridine with morpholine results in the selective displacement of one fluorine atom to yield the 2-morpholinopyridine product. acs.org

The regioselectivity of the amination is governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the fluorine atom and the ring nitrogen atom makes the C-2 and C-6 positions particularly electrophilic and thus prone to nucleophilic attack.

Copper-catalyzed amination reactions have also been developed for the synthesis of aminopyridines, offering an alternative to traditional palladium-catalyzed methods. rsc.org These methods can be advantageous as they may not require the use of phosphine (B1218219) ligands and can proceed under milder conditions. rsc.org In some cases, direct C-H amination can be achieved, although this is often more challenging on electron-deficient rings like pyridine without appropriate directing groups. nih.govacs.org

Intramolecular cyclization is another strategy for forming the morpholine ring. researchgate.net This approach involves a precursor that already contains a portion of the morpholine structure attached to the pyridine, which then undergoes a ring-closing reaction.

Synthetic Routes to Substituted Morpholine Precursors

The synthesis of the target molecule can also proceed via the use of pre-functionalized morpholine precursors. A variety of synthetic methods exist for the preparation of substituted morpholines, which can then be coupled to the pyridine ring. ru.nl

One common approach starts from readily available amino alcohols. nih.govresearchgate.net For example, enantiomerically pure amino alcohols can be used to synthesize chiral substituted morpholines through a multi-step sequence that may involve a palladium-catalyzed carboamination reaction as the key step. nih.gov Another route involves the reaction of aminoalcohols with epichlorohydrin (B41342) to form 2-chloromethyl-substituted morpholines, which can be further modified. chemrxiv.org

More recent methods have utilized tosyl-oxazetidines, which react with α-formyl carboxylates in the presence of a base to yield morpholine hemiaminals. acs.org These intermediates can then be elaborated to form highly substituted and conformationally rigid morpholines. acs.org Photocatalytic methods have also emerged for the synthesis of substituted morpholines, offering mild reaction conditions and broad functional group tolerance. organic-chemistry.org

| Starting Material | Reagents | Product | Key Features |

| Amino Alcohols | Allyl bromide, Pd catalyst | cis-3,5-disubstituted morpholines | Stereocontrolled synthesis |

| Amino Alcohols, Epichlorohydrin | Base | 2-chloromethyl-substituted morpholines | Scalable, allows for diverse substitution |

| Tosyl-oxazetidine, α-formyl carboxylates | Base (DBU) | Morpholine hemiaminals | Access to highly decorated morpholines |

Post-Synthetic Modifications and Derivatization of this compound

Once the core structure of this compound is assembled, further modifications can be made to its functional groups to explore structure-activity relationships or to synthesize more complex molecules.

Modifications at the Pyridin-4-ol Hydroxyl Group

The hydroxyl group at the C-4 position of the pyridine ring is a key site for derivatization. Pyridin-4-ols can exist in tautomeric equilibrium with their corresponding pyridin-4-one forms. chim.it This tautomerism can influence the reactivity of the molecule.

The hydroxyl group can be converted into a better leaving group to facilitate further substitution reactions. For example, treatment with nonafluorobutanesulfonyl fluoride (NfF) can convert the hydroxyl group into a nonaflate. This nonaflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the C-4 position. chim.it

Alternatively, the hydroxyl group can undergo O-alkylation or O-acylation reactions under appropriate basic conditions to form ethers and esters, respectively. These modifications can be used to alter the physicochemical properties of the molecule.

Functionalization of the Pyridine and Morpholine Rings

Both the pyridine and morpholine rings of the title compound offer opportunities for further functionalization. C-H functionalization has become a powerful tool for the late-stage modification of complex molecules, including pyridine derivatives. nih.govacs.orgnih.gov

For the pyridine ring, electrophilic aromatic substitution reactions are generally difficult due to the electron-deficient nature of the ring. However, directed ortho-metalation (DoM) strategies can be employed to introduce substituents at specific positions. The existing substituents on the ring can direct the deprotonation to a specific site, which can then be quenched with an electrophile.

The morpholine ring can also be functionalized. For instance, photoredox catalysis has been used for the direct C-H arylation of morpholines. princeton.edu It is also possible to perform oxidative ring-opening of the morpholine ring under certain conditions, leading to different structural motifs. google.com

A derivative, 3-fluoro-2-morpholinopyridine-4-boronic acid, has been reported, indicating that the 4-position can be converted to a boronic acid, a versatile functional group for Suzuki cross-coupling reactions. aobchem.com

| Reaction Type | Reagent/Catalyst | Functionalized Position | Product Type |

| O-Nonaflation | NfF | C4-OH | Pyridin-4-yl nonaflate |

| Suzuki Coupling | Pd catalyst, boronic acid | C4 | 4-Aryl/alkyl pyridine |

| C-H Arylation | Photoredox catalyst | Morpholine ring | Arylated morpholine |

| Borylation | Borylation reagent | C4 | Pyridine-4-boronic acid |

Structural Isomerism, Tautomerism, and Conformational Analysis

Keto-Enol Tautomerism in the Pyridin-4-ol System

A critical feature of the pyridin-4-ol ring system is its existence as an equilibrium mixture of two tautomers: the enol form (3-fluoro-2-morpholinopyridin-4-ol) and the keto form (3-fluoro-2-morpholinopyridin-4(1H)-one). researchgate.netlibretexts.orglibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. libretexts.orglibretexts.org

For most simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium. libretexts.org However, in the case of pyridin-4-ols, the equilibrium can be significantly influenced by factors such as solvent, temperature, and the electronic nature of other ring substituents. core.ac.uk The pyridone (keto) form benefits from the delocalization of the nitrogen lone pair into the ring, which contributes to its aromatic character. researchgate.net Furthermore, intermolecular hydrogen bonding in solution and the solid state often provides additional stabilization for the pyridone tautomer. researchgate.net In molecules with 1,3-dicarbonyl arrangements, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation, but for pyridin-4-ols, the pyridone structure is typically predominant. libretexts.org

Table 1: Tautomeric Forms of this compound

| Tautomer | Structure Name | Key Features | Predominance |

|---|---|---|---|

| Enol Form | This compound | Contains a hydroxyl (-OH) group directly attached to the pyridine (B92270) ring. | Generally less favored. |

| Keto Form | 3-Fluoro-2-morpholinopyridin-4(1H)-one | Contains a carbonyl (C=O) group within the ring and a proton on the nitrogen atom. | Generally the major tautomer in solution and solid state. researchgate.net |

Conformational Preferences of the Morpholine (B109124) Substituent

The morpholine ring attached at the C2 position of the pyridine core is not planar and exhibits conformational flexibility. The most stable conformation for a morpholine ring is the chair form, which minimizes both angular and torsional strain. This chair conformation can undergo a "chair-to-chair" inversion or ring flip.

In a related compound, 5-Bromo-3-morpholinopyridin-2-amine, the morpholine ring was found to adopt a chair conformation with an activation energy of 5.3 kcal/mol for the inversion process, as determined by variable-temperature NMR. A similar behavior is expected for this compound. Another important structural parameter is the dihedral angle between the plane of the pyridine ring and the mean plane of the morpholine substituent. To minimize steric and electronic repulsion between the two rings, this angle is often significantly large, approaching an orthogonal orientation.

Table 2: Conformational Properties of the Morpholine Substituent

| Feature | Description | Typical Values/Observations |

|---|---|---|

| Ring Conformation | The lowest energy conformation of the six-membered morpholine ring. | Adopts a chair conformation. |

| Conformational Dynamics | The process of interconversion between two chair conformations. | Undergoes chair-to-chair inversion. |

| Dihedral Angle | The angle between the pyridine and morpholine ring planes. | Expected to be near-orthogonal (e.g., ~87.5°) to reduce steric hindrance. |

Stereochemical Considerations in Substituted Pyridine Synthesis

The synthesis of polysubstituted pyridines like this compound presents significant regiochemical and stereochemical challenges. The precise placement of multiple, distinct substituents on the pyridine ring requires synthetic methods that offer high levels of control. nih.govcore.ac.uk

Traditional methods based on condensation reactions often lack the flexibility to produce complex substitution patterns with complete regiochemical control. nih.gov Modern synthetic strategies have been developed to address this, including metallacycle-mediated cross-coupling reactions. nih.gov These methods allow for the convergent assembly of di-, tri-, and even penta-substituted pyridines from simpler building blocks, ensuring that each substituent is placed at the desired position. nih.gov Another approach involves the regio- and stereoselective alkylation of pyridine N-oxides, which can be used to introduce substituents at specific positions before constructing the final pyridine derivative. researchgate.netacs.org The choice of synthetic route is critical, as it dictates the final stereochemical outcome, and factors such as alkene geometry in precursor molecules can, in some cases, be inconsequential to the final pyridine structure, offering greater flexibility. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the structural analysis of compounds related to 3-Fluoro-2-morpholinopyridin-4-ol, NMR is crucial for confirming the successful synthesis and verifying the specific arrangement of substituents on the pyridine (B92270) ring. For instance, in the characterization of analogous structures, ¹H NMR spectra provide definitive information. The chemical shifts of the pyridine ring protons, the multiplicity of the signals (splitting patterns), and the coupling constants between adjacent protons allow for the unambiguous assignment of the substitution pattern. The signals corresponding to the morpholine (B109124) ring protons typically appear as distinct multiplets in the aliphatic region of the spectrum. frontiersin.org

While specific spectral data for this compound is not publicly available, analysis of closely related compounds, such as 6-Morpholinopyridin-3-amine, provides insight into the expected NMR signals. frontiersin.org The presence of a fluorine atom, as in this compound, would further influence the spectrum through heteronuclear coupling (J-coupling) to nearby ¹H and ¹³C nuclei, providing additional confirmation of its position.

Table 1: Representative ¹H NMR and ¹³C NMR Data for a Related Morpholinopyridine Structure Data based on analogous compounds reported in the literature. frontiersin.org

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Pyridine-H | 7.0 - 8.2 | Chemical shift and splitting pattern are highly dependent on the substitution pattern. |

| ¹H | Morpholine-CH₂N | 3.7 - 3.9 | Typically appears as a triplet or multiplet. |

| ¹H | Morpholine-CH₂O | 3.3 - 3.5 | Typically appears as a triplet or multiplet. |

| ¹³C | Pyridine-C | 105 - 160 | Specific shifts confirm the position of substituents like fluorine and oxygen. |

| ¹³C | Morpholine-C | 45 - 67 | Two distinct signals are expected for the C-N and C-O carbons of the morpholine ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound with high accuracy, which serves as a primary confirmation of its elemental composition. When coupled with a chromatographic system, such as in Liquid Chromatography-Mass Spectrometry (LC-MS), it becomes a powerful tool for identifying compounds in complex mixtures.

For this compound (Molecular Formula: C₉H₁₁FN₂O₂), the calculated exact mass is 214.0799 g/mol . In a typical MS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺. Therefore, a prominent peak at an m/z value of approximately 215.0878 would be expected.

In the analysis of related structures, such as 3-(2-fluoro-6-morpholinopyridin-4-yl)-4-methylaniline, LC-MS has been used to confirm its identity, showing a clear [M+H]⁺ peak at m/z = 288, consistent with its molecular weight. acs.org High-resolution mass spectrometry (HRMS) can provide even greater accuracy, confirming the elemental formula of the compound and its fragments, thereby distinguishing it from other potential isomers.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₉H₁₁FN₂O₂ | - |

| Exact Mass | 214.0801 | Calculation |

| Expected [M+H]⁺ Ion | 215.0874 | ESI-MS |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for separating, identifying, and quantifying components in a mixture. pan.olsztyn.pl It is indispensable in chemical synthesis for assessing the purity of the final compound and for monitoring the progress of a reaction. researchgate.net The purity of a research compound is critical, as impurities can lead to erroneous results in subsequent biological or chemical assays.

In the context of this compound and its analogues, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis. acs.org In this setup, a nonpolar stationary phase (typically a C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The compound's retention time, the time it takes to travel through the column, is a characteristic property under specific conditions. Purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram, with purities of ≥95% generally required for research compounds. acs.org

Table 3: Typical HPLC Conditions for Analysis of Morpholinopyridine Derivatives Based on methods reported for analogous compounds. acs.orgnih.gov

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | To elute compounds with a range of polarities. |

| Detector | UV-Vis (e.g., at 254 nm or 325 nm) | To detect and quantify aromatic compounds. |

| Flow Rate | 0.5 - 5.0 mL/min | Controls the speed of the separation. |

| Purity Standard | ≥95% | Standard requirement for compounds in medicinal chemistry research. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. libretexts.org By diffracting a beam of X-rays off the ordered lattice of a single crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. jhu.edu

This method provides the most definitive structural proof for a molecule. For complex molecules developed in drug discovery programs, obtaining a co-crystal structure of the compound bound to its biological target (e.g., a protein) is often a major goal. Such structures provide invaluable insights into the binding mode and the specific molecular interactions responsible for the compound's activity. Although a crystal structure for this compound itself is not reported in the searched literature, X-ray structures of more complex derivatives containing the morpholinopyridine core have been solved. acs.orgacs.org These analyses have been instrumental in understanding how these molecules orient themselves within the active sites of protein kinases, guiding further structure-based drug design efforts. acs.org

Structure Activity Relationship Sar Investigations of the 3 Fluoro 2 Morpholinopyridin 4 Ol Scaffold

Systematic Modification of the Pyridine (B92270) Core and Substituents

The pyridine ring is a central component of the scaffold, and its modification is a key strategy in optimizing biological activity. SAR studies often involve introducing various substituents onto the pyridine core to explore their effects on potency and selectivity.

Research on analogous inhibitor series, such as pyrimido[5,4-d]pyrimidines, has shown that the placement of nitrogen atoms within the heterocyclic core is critical. For instance, the presence of a nitrogen atom at the 7-position, but not the 5-position, was found to be necessary for the enhanced potency of certain N-methylated derivatives, suggesting that the core electronic structure significantly impacts inhibitor binding. nih.gov In other kinase inhibitor series, replacing a pyrimidine (B1678525) ring with a pyridine led to a considerable reduction in in vitro clearance while maintaining potency and selectivity, highlighting the favorable drug-like properties that a modified pyridine core can impart. acs.orgresearchgate.net

The introduction of substituents onto the pyridine ring can modulate activity through steric and electronic effects. In studies on related pyridinyl guanidine (B92328) inhibitors, the presence of a bulky phenyl substituent vicinal to the core guanidino group created steric hindrance that was detrimental to activity. tandfonline.com Conversely, in a series of RAF inhibitors built around a 2,6-disubstituted pyridine, the core itself was found to occupy a narrow hydrophobic pocket, where modifications could significantly alter binding affinity and cellular potency. acs.orgnih.gov These findings underscore the importance of a systematic approach to modifying the pyridine core, as even small changes can lead to substantial differences in biological outcomes.

Table 1: Effect of Pyridine Core Modifications on Biological Activity in Analogous Systems

| Base Scaffold | Modification | Observed Effect on Activity | Reference |

| Pyrimido[5,4-d]pyrimidine (B1612823) | Replacement of C5 with Nitrogen | Conformational changes, altered SAR profile | nih.gov |

| 3H-imidazo[4,5-b]pyridine | Replacement of ethyl with methyl on aromatic tail | ~2-fold reduction in in vitro clearance, improved selectivity | acs.orgresearchgate.net |

| Pyridinyl guanidine | Addition of bulky phenyl group near active moiety | Decreased activity due to steric hindrance | tandfonline.com |

| Pyridine-based RAF inhibitor | Introduction of an alcohol side chain on pyridine | Significantly improved cell potency | acs.orgnih.gov |

Role of the Fluorine Atom in Modulating Biological Interactions

The fluorine atom at the 3-position of the pyridine ring is a critical feature that can profoundly influence the molecule's properties. Fluorine's high electronegativity and small size allow it to alter a molecule's electronics, conformation, pKa, and metabolic stability without adding significant bulk. nih.gov

In the development of antibacterial agents, the introduction of a fluorine atom to a pyridine ring has been shown to significantly increase antibacterial activity. nih.gov This enhancement is often attributed to the electron-withdrawing nature of fluorine, which can alter the electron density of the pyridine ring, potentially improving target binding or facilitating easier penetration of biological membranes. nih.gov Similarly, in the context of Bruton's Tyrosine Kinase (BTK) inhibitors, a rational "fluorine scan" based on co-crystal structures demonstrated that placing a fluorine atom at an optimal position on an unsaturated ring system could boost activity by up to 40-fold. nih.gov This improvement was linked to favorable interactions between the fluorine atom and protein side chains in the target's binding pocket. nih.gov

The position of the fluorine atom is paramount. For example, 2-Amino-3-fluoropyridine (B1272040) is noted as a valuable building block in drug discovery, where its modification of a parent molecule led to a significant enhancement in antitumor activity. ossila.com This was hypothesized to be due to the 2-amino-3-fluoropyridine moiety forming a π–π interaction with an arginine residue in the target protein. ossila.com Such specific interactions highlight that the fluorine at the 3-position of the 3-fluoro-2-morpholinopyridin-4-ol scaffold likely plays a precise role in orienting the molecule within a biological target and modulating its electronic character for optimal interaction.

Influence of the Morpholine (B109124) Moiety on Ligand-Target Recognition

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into bioactive compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.govacs.orgresearchgate.netsci-hub.se Its inclusion at the 2-position of the pyridine scaffold is a deliberate design choice that leverages its unique characteristics.

The morpholine ring can serve multiple functions in ligand-target recognition:

Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the target protein. This was observed in studies where replacing the morpholine's oxygen with a sulfur atom (thiomorpholine) or removing it entirely (piperidine) led to a remarkable shift from agonistic to antagonistic activity, or a complete loss of activity, respectively. sci-hub.se This demonstrates the critical role of the oxygen's proton-accepting ability. sci-hub.se

Structural Scaffold: The six-membered ring acts as a rigid scaffold that correctly orients other functional groups for optimal binding. In some complex molecules, the morpholine ring is essential for directing different interacting arms of the compound into their correct positions within the receptor. acs.org

Physicochemical Properties: The morpholine group often improves a compound's physicochemical profile, such as solubility and metabolic stability, which are essential for drug-likeness. nih.govresearchgate.net For instance, the addition of a morpholine moiety to the drug Gefitinib was a key modification to prolong its plasma half-life. sci-hub.se

In various kinase inhibitor programs, the morpholine ring is a common feature. For example, in a series of PI3 kinase inhibitors, a 2-morpholino pyrimidine core was identified as a potent and selective chemotype. nih.gov Similarly, in the development of dopamine (B1211576) D4 receptor ligands, the size and nature of the aliphatic amine, including the morpholine ring, were found to be important for affinity. nih.gov These examples collectively suggest that the morpholine moiety in the this compound scaffold is integral for specific molecular interactions and for conferring favorable drug-like properties.

Table 2: Contribution of the Morpholine Moiety in Bioactive Compounds

| Compound Class | Role of Morpholine | Observed Outcome | Reference |

| GABAA Receptor Modulators | Hydrogen bond acceptor | Replacement with piperidine (B6355638) led to loss of activity | sci-hub.se |

| NK1 Receptor Antagonists | Structural scaffold | Directs interacting arms into correct positions | acs.org |

| PI3 Kinase Inhibitors | Core pharmacophore | Conferred significant potency and selectivity | nih.gov |

| EGFR Inhibitors (Gefitinib) | Improved pharmacokinetics | Prolonged plasma half-life | sci-hub.se |

Positional Isomer Effects on Molecular Activity

The specific arrangement of substituents on the pyridine core is critical, and altering their positions can lead to dramatic changes in biological activity. This phenomenon of positional isomerism highlights the precise structural and electronic requirements for effective ligand-target binding.

Studies on different heterocyclic systems provide strong evidence for the importance of isomer positioning. For instance, in a series of N-thienylcarboxamide fungicides, two positional isomers, N-(2-substituted-3-thienyl)carboxamide and N-(4-substituted-3-thienyl)carboxamide, exhibited high activity, whereas the N-(3-substituted-2-thienyl)carboxamide isomer showed significantly lower activity. nih.gov This difference was directly attributed to the binding affinity at the target enzyme, demonstrating that even a subtle shift in substituent placement on a five-membered ring can have profound effects. nih.gov

This principle is equally applicable to pyridine-based scaffolds. In the development of epidermal growth factor receptor (EGFR) inhibitors, the structure-activity relationships of pyrimido[5,4-d]pyrimidine isomers were compared to their pyrido[3,2-d]- and pyrido[3,4-d]-pyrimidine counterparts. The SAR for the pyrimido[5,4-d] series more closely resembled the [3,2-d] isomer, indicating that the placement of the nitrogen atoms within the fused ring system dictates the binding mode and subsequent activity. nih.gov Furthermore, investigations into biphenyl (B1667301) peptidomimetic amphiphiles showed that positional isomers exhibited vastly different antimicrobial efficacy and mammalian cell toxicity, with one isomer showing an 8-fold increase in activity against P. aeruginosa compared to others. nih.gov

For the this compound scaffold, changing the position of the fluorine atom (e.g., to position 5 or 6), the morpholine group, or the hydroxyl group would be expected to significantly impact activity by altering the molecule's electronic distribution, steric profile, and its ability to form key hydrogen bonds and other interactions within a target's binding site.

Development of SAR Models for Predictive Compound Design

To streamline the drug discovery process and efficiently explore the chemical space around a promising scaffold, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models are employed. These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govchemrevlett.com

The development of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), for the this compound scaffold would involve several steps:

Data Set Preparation: A series of synthesized analogs with measured biological activities (e.g., IC₅₀ values) would be compiled. tandfonline.com

Molecular Modeling: The 3D structures of the compounds are generated and aligned based on a common substructure.

Descriptor Calculation: CoMFA and CoMSIA calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around each molecule. nih.gov

Model Generation: Statistical methods, like partial least squares (PLS) regression, are used to create a model that correlates the variations in these fields with the variations in biological activity. tandfonline.comnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a test set of compounds not used in model generation). chemrevlett.com

The output of these models includes contour maps, which visually represent regions where certain properties are favorable or unfavorable for activity. nih.gov For example, a map might show that a bulky, electropositive group is favored at one position, while a small, electronegative group is detrimental at another. Such insights are invaluable for the predictive design of new, more potent analogs of the this compound scaffold, allowing researchers to prioritize the synthesis of compounds with the highest probability of success and avoid those likely to be inactive. nih.govelectrochemsci.org

Pharmacological and Biological Evaluation Pre Clinical Research Aspects

In Vitro Cellular Assays for Biological Activity Profiling

Comprehensive searches of scientific databases have yielded no specific in vitro cellular assay data for 3-Fluoro-2-morpholinopyridin-4-ol. The following subsections detail the types of studies for which information is currently unavailable.

Target Engagement Studies

There is no published research demonstrating the direct binding or engagement of this compound with any specific biological target. Target engagement assays are crucial for confirming that a compound interacts with its intended molecular target within a cellular context.

Enzyme Inhibition Assays

No data regarding the inhibitory activity of this compound against any specific enzymes have been reported. While related, more complex molecules have shown activity in kinase inhibition assays, these findings cannot be extrapolated to the specific compound . nih.gov

Receptor Binding Studies

There is no information available in the public domain concerning the affinity or binding characteristics of this compound to any receptors.

Cell-Based Functional Assays (e.g., pathway modulation, proliferation studies)

No studies have been published detailing the effects of this compound in cell-based functional assays. Such assays would be necessary to understand its potential impact on cellular processes like signaling pathways or cell proliferation. For instance, related compounds have been assessed in cell cycle analysis and proliferation assays, but this data is specific to those derivatives. acs.orggoogle.com

In Vivo Target Validation in Non-Human Models (excluding clinical efficacy)

There is a lack of published in vivo studies for this compound in any non-human models.

Pharmacodynamic Marker Assessment

No research is available that assesses pharmacodynamic markers following the administration of this compound in vivo. These studies would be essential for demonstrating that the compound can engage its target in a living organism and elicit a measurable biological response.

Mechanism-Based Studies in Animal Models of Cancer

The compound RAF709, a potent and selective inhibitor of RAF kinases, has been the subject of mechanism-based studies in various animal models to elucidate its antitumor properties. These preclinical investigations have been crucial in understanding its action against tumors driven by specific genetic mutations, particularly in the RAS-RAF-MEK-ERK signaling pathway.

RAF709 exhibits a distinct mechanism of RAF inhibition, showing equal potency against both RAF monomers and dimers. nih.govuky.edu This characteristic allows it to inhibit MAPK signaling in tumor models with BRAFV600 alterations as well as those with mutant N- and KRAS-driven signaling, with minimal paradoxical activation of wild-type RAF. nih.govuky.edu The compound's efficacy has been demonstrated in multiple murine xenograft models, where it has shown selective antitumor activity in cancer cells harboring BRAF or RAS mutations compared to cells with wild-type versions of these genes. nih.govuky.edu

In vivo studies have established a direct relationship between the pharmacokinetics of RAF709 and its pharmacodynamic effects in tumor models with KRAS mutations. nih.govuky.edu Specifically, administration of RAF709 in nude mice with Calu-6 xenograft tumors led to a dose-dependent reduction in the levels of phosphorylated MEK (pMEK) in the tumor tissue. medkoo.com Furthermore, RAF709 has demonstrated the ability to cause tumor regression in primary human tumor-derived xenograft models with BRAF, NRAS, or KRAS mutations, all while being well-tolerated by the animals. nih.govuky.edu

Preclinical studies have also highlighted the effectiveness of RAF709 in patient-derived xenograft (PDX) models of non-small cell lung cancer that have activating BRAF mutations. genomenon.com The compound's ability to inhibit tumor growth in these advanced, patient-relevant models underscores its therapeutic potential. genomenon.com The antitumor activity of RAF709 is not limited to monotherapy. In RAS mutant models that are less sensitive to RAF709 alone, its combination with a MEK inhibitor has been shown to result in increased antitumor activity. researchgate.net

The mechanism of RAF709 involves binding to the BRAF kinase domain, inducing an inactive conformation of the protein. scispace.com This action effectively shuts down the signaling cascade that promotes tumor cell proliferation and survival. The compound's high selectivity and potent inhibition of RAF kinase dimers make it a significant tool for both therapeutic development and for further unraveling the complexities of RAF kinase signaling in cancer. nih.govresearchgate.net

Research Findings on RAF709 in Animal Models

| Model Type | Cancer Type | Mutation Status | Key Findings | Reference |

| Murine Xenograft | Lung Cancer (Calu-6) | KRAS Mutant | Dose-dependent inhibition of pMEK in tumor tissue following a single dose. | medkoo.com |

| Murine Xenograft | Various Cancers | BRAF or RAS Mutant | Selective antitumor activity observed in mutant cell lines compared to wild-type. | nih.govuky.edu |

| Patient-Derived Xenograft (PDX) | Non-Small Cell Lung Cancer | BRAF Activating Mutations | Inhibition of tumor growth. | genomenon.com |

| Primary Human Tumor-Derived Xenograft | Various Cancers | BRAF, NRAS, or KRAS Mutant | Elicited tumor regression with excellent tolerability. | nih.govuky.edu |

| Murine Xenograft | RAS Mutant Tumors | RAS Mutant | Combination with a MEK inhibitor led to increased antitumor activity. | researchgate.net |

Compound Names Mentioned

Mechanistic Investigations at the Molecular Level

Binding Mode Analysis through Co-Crystallography and Docking Studies

The precise manner in which molecules containing the 3-fluoro-2-morpholinopyridin-4-ol scaffold bind to their target proteins has been extensively clarified through X-ray co-crystallography and computational docking studies. These techniques provide a three-dimensional view of the ligand-protein complex at an atomic level.

For instance, in the development of RAF kinase inhibitors, a derivative, compound 15 (LXH254), was co-crystallized with the BRAF protein. acs.org The X-ray structure revealed a binding mode characteristic of type 2 kinase inhibitors, where the inhibitor stabilizes the "DFG-out" conformation of the kinase. In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped, exposing a hydrophobic pocket that is not accessible in the active "DFG-in" state. acs.org The central part of the molecule, derived from the pyridinol core, effectively occupies a narrow hydrophobic pocket formed by amino acid side chains, including the gatekeeper residue T529. acs.org

Computational docking studies have also been instrumental, particularly in the early stages of drug design, to hypothesize potential binding interactions. jksus.org For example, docking models for analogues of the morpholinopyridine series suggested the possibility of forming a hydrogen bond with the backbone carbonyl of residue F595 in the DFG-loop of BRAF kinase. acs.org This hypothesis guided the synthesis of new compounds designed to optimize this interaction, ultimately leading to significant improvements in cellular potency. acs.org The introduction of a fluorine atom, a key feature of the parent scaffold, can influence the electronic properties of the pyridine (B92270) ring, potentially enhancing binding affinity or modulating the molecule's conformation to better fit the target site. nih.govsemanticscholar.org

Elucidation of Molecular Interactions with Biological Targets (e.g., hydrogen bonding, hydrophobic interactions)

The therapeutic efficacy of inhibitors is underpinned by a network of specific molecular interactions with their biological targets. For derivatives of this compound, these interactions have been mapped in detail.

Hydrogen Bonding: Hydrogen bonds are critical for both the affinity and specificity of an inhibitor. chemrxiv.org In the co-crystal structure of the BRAF inhibitor 15 (LXH254), a key hydrogen bond was observed between the hydroxyl group of the inhibitor's glycolic side chain and the carbonyl oxygen of residue F595, with a measured distance of 2.6 Å. acs.org Even in an earlier, less potent analogue, compound 10 , a very weak hydrogen-bonding interaction with the same F595 residue was identified (N···O distance > 3 Å), which was considered unusual for type 2 RAF inhibitors and a key insight for further optimization. acs.org

Hydrophobic Interactions: These interactions are crucial for anchoring the ligand within the binding site. The trifluoromethyl pyridyl moiety of compound 15 occupies a hydrophobic pocket created by the DFG-out conformation. acs.org Similarly, the central toluyl group of the molecule sits (B43327) tightly within a narrow hydrophobic pocket defined by residues like K483 and T529. acs.org The morpholine (B109124) ring itself, a key component of the parent scaffold, contributes to occupying hydrophobic space and establishing favorable van der Waals contacts within the binding site.

The fluorine atom on the pyridine ring, while not typically involved in direct hydrogen bonding, significantly alters the electronic landscape of the molecule. nih.gov This can enhance interactions by modulating the acidity or basicity of nearby hydrogen bond donors and acceptors or by engaging in favorable orthogonal multipolar interactions with the protein backbone. chemrxiv.orgnih.gov

Enzyme Kinetics and Inhibition Mechanism Studies

Kinetic studies are essential for quantifying the potency of an inhibitor and understanding its mechanism of action. For the RAF inhibitor series built upon the morpholinopyridine scaffold, extensive in vitro and cellular assays were performed.

The inhibitors were identified as type 2 kinase inhibitors, which selectively bind to the inactive conformation of the kinase. This mechanism can offer advantages in terms of selectivity and can sometimes overcome resistance mechanisms associated with type 1 inhibitors. The compound 15 (LXH254) demonstrated a slow dissociation rate from the BRAF enzyme, with little recovery of enzyme activity observed even after six hours of incubation, indicating a long residence time on the target. acs.org

The potency of these compounds has been characterized by various metrics, including IC₅₀ (the concentration required to inhibit enzyme activity by 50%) and EC₅₀ (the concentration required to achieve 50% of the maximum effect in a cell-based assay). These studies highlight the structure-activity relationship (SAR), showing how modifications to the core scaffold impact biological activity. For example, the introduction of a side chain capable of hydrogen bonding with F595 led to a dramatic increase in cellular potency.

| Compound | BRAF IC₅₀ (μM) | Calu-6 Cellular Proliferation EC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 3 (RAF709) | - | 0.95 | acs.org |

| Metabolite 4 | - | 3.9 | acs.org |

| Compound 10 | 0.04 | - | acs.org |

| Compound 11 | - | 5.28 | acs.org |

| Compound 12 | - | 0.16 | acs.org |

| Compound 15 (LXH254) | - | 0.28 | acs.org |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

The development of potent inhibitors from the this compound scaffold is a prime example of modern rational drug design principles. ajpbp.com

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structural information of the biological target. ajpbp.comnih.gov The discovery of the RAF inhibitor 15 (LXH254) was heavily guided by SBDD. acs.org After identifying an early lead compound (compound 10 ), researchers carefully examined its X-ray co-crystal structure in complex with BRAF. acs.org This analysis revealed the weak interaction with the F595 residue and identified a vector for chemical elaboration. By designing and synthesizing analogues with a new side chain aimed at this specific residue, they successfully created a strong, targeted hydrogen bond, which dramatically improved potency. acs.org This iterative cycle of design, synthesis, and structural analysis is the hallmark of SBDD.

Pharmacokinetics and Pharmacodynamics Pre Clinical Aspects

In Vitro Metabolic Stability Assessment (e.g., microsomal clearance)

A significant challenge encountered during the development of this series was the high intrinsic clearance observed in human liver microsomes. acs.orgacs.org The initial tool compound, referred to as compound 3 (RAF709), exhibited high clearance, which limited its potential as a clinical candidate. acs.org

Metabolism of Compound 3: A cross-species metabolism study using rat, dog, and human hepatocytes identified several metabolites. acs.org The primary metabolic pathways were O-dealkylation of the ether side chain (resulting in metabolite M3 , also referred to as compound 4 ) and oxidation of the tetrahydropyranyl (THP) ring (metabolites M4 and M5 ). acs.org

Microsomal Clearance of Analogues: To address the high clearance of compound 3 , various analogues were synthesized and evaluated for their stability in human liver microsomes (HLM). acs.org The O-dealkylated metabolite, compound 4 , demonstrated a tenfold reduction in intrinsic clearance compared to the parent compound. acs.orgacs.org However, other modifications to the THP ring, such as in the fluoro-tetrahydropyranyl analogue (compound 5 ), had only a modest effect on improving metabolic stability. acs.org A strategy of increasing molecular polarity with analogues 8 and 9 also resulted in significantly lower human microsomal clearance compared to compound 3 . acs.org

| Compound | Modification | Human Microsomal Intrinsic Clearance (Clint, μL/min/mg) | Reference |

|---|---|---|---|

| Compound 3 (RAF709) | Parent Compound | 94 | acs.orgacs.org |

| Compound 4 (M3) | O-dealkylation Product | 9.4 | acs.orgacs.org |

| Compound 5 | Fluoro-tetrahydropyranyl Analogue | 65.5 | acs.org |

| Compounds 8 & 9 | Polar Analogues | Significantly lower than Compound 3 | acs.org |

Permeability Studies in Cell Monolayers (e.g., Caco-2)

Cellular permeability is a critical factor for oral drug absorption and efficacy. The Caco-2 cell monolayer model, derived from human colon adenocarcinoma cells, is widely used to predict the intestinal permeability of drug candidates. nih.gov For this series of compounds, permeability was assessed by measuring the flux across Caco-2 monolayers cultured for 21 days, with quantification performed by LC/MS/MS. acs.org

The structural modifications aimed at improving metabolic stability had a direct impact on permeability. acs.org For instance, metabolite 4 , which showed improved clearance, suffered from a significant increase in polarity that negatively affected its cellular permeability. acs.orgacs.org In contrast, the fluoro-tetrahydropyranyl analogue, compound 5 , retained good cellular potency and permeability. acs.orgacs.org

| Compound | Description | Caco-2 Permeability (Papp A-B / B-A, 10⁻⁶ cm/s) | Reference |

|---|---|---|---|

| Compound 4 | Metabolite with increased polarity | 0.3 / 43 | acs.orgacs.org |

| Compound 5 | Fluoro-tetrahydropyranyl analogue | Good permeability (exact values not specified) | acs.orgacs.org |

In Vitro Plasma Protein Binding Characterization

Plasma protein binding (PPB) is a key determinant of a drug's pharmacokinetic profile, as only the unbound fraction is generally considered free to interact with its target and to be metabolized or excreted. sygnaturediscovery.com The extent of binding can influence drug distribution, half-life, and efficacy. sygnaturediscovery.com For a clinical candidate from this chemical series, compound 15 , the human plasma protein binding was determined to be high. acs.org

Key Findings:

Compound 15: This advanced analogue exhibited 98% binding to human plasma proteins. acs.org Its stability in human plasma was also high, with over 90% of the compound remaining intact after a 3-hour incubation. acs.org

Impact of Structural Modifications on Pre-clinical ADME Profiles

The optimization of the 3-fluoro-2-morpholinopyridin-4-ol scaffold demonstrates a clear interplay between chemical structure and ADME properties, a concept known as the structure-activity relationship (SAR). collaborativedrug.comgardp.org

Metabolic Stability vs. Permeability and Potency: The primary effort to mitigate the high human microsomal clearance of the initial tool compound 3 led to several key insights. acs.org

O-dealkylation (Compound 4): This modification successfully reduced intrinsic clearance by tenfold. acs.orgacs.org However, this came at the cost of a four-fold decrease in cellular potency and a significant reduction in Caco-2 permeability, likely due to increased polarity. acs.orgacs.org This highlights a common challenge in drug discovery where improving one ADME parameter can negatively affect another.

THP Ring Modification (Compound 5): The introduction of a fluorine atom to the tetrahydropyranyl ring (compound 5 ) was an attempt to block a potential site of metabolism. acs.org While this analogue maintained good permeability, it only offered a modest improvement in metabolic stability, with human intrinsic clearance remaining high at 65.5 μL/min/mg. acs.orgacs.org

Increased Polarity (Compounds 8 & 9): A deliberate strategy to increase polarity by introducing polar functional groups did lead to a significant reduction in human microsomal clearance. acs.org However, these polar analogues ultimately proved to have poor in vivo efficacy and tolerability, preventing their further development. acs.org

These findings underscore the delicate balance that must be achieved during lead optimization. Modifications intended to improve metabolic stability can inadvertently compromise other crucial properties such as permeability and in vitro potency, necessitating a multi-parameter optimization approach to identify a clinical candidate with a well-rounded profile. acs.org

Applications in Medicinal Chemistry and Drug Discovery Research

Utility as a Lead Compound or Chemical Probe in Early-Stage Research

While specific studies detailing the use of 3-Fluoro-2-morpholinopyridin-4-ol as a lead compound or chemical probe are not extensively documented in publicly available literature, its structural components suggest significant potential for such applications. A lead compound in drug discovery is a chemical starting point that has some desired biological activity but may require modification to improve its potency, selectivity, or pharmacokinetic properties. Chemical probes are small molecules used to study biological systems by selectively binding to a specific protein or pathway.

The combination of a fluorine atom, a morpholine (B109124) ring, and a pyridin-4-ol core within one molecule provides a unique set of properties. The fluorine atom can enhance metabolic stability and binding affinity. evitachem.com The morpholine group often improves water solubility and can participate in hydrogen bonding interactions with biological targets. nih.gov The pyridin-4-ol moiety is a versatile platform for further chemical modification. These features make This compound an attractive scaffold for initial screening campaigns to identify novel hits for a variety of biological targets. Its value lies in its potential to serve as a foundational structure from which more potent and selective modulators can be derived through systematic chemical alterations.

Design of Functionalized Pyridine (B92270) Derivatives for Specific Biological Targets

The pyridine scaffold is a cornerstone in the design of functionalized derivatives aimed at specific biological targets. auctoresonline.orgmdpi.com The inherent properties of the pyridine ring, such as its ability to form non-covalent interactions with proteins, make it a favored structural motif in medicinal chemistry. auctoresonline.org The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's electronic and steric properties, thereby optimizing its interaction with the intended biological target.

Exploration of the Scaffold for New Therapeutic Modalities

The search for new therapeutic modalities often involves the exploration of novel chemical scaffolds that can address unmet medical needs. The This compound scaffold, with its unique combination of functional groups, presents an opportunity for the discovery of agents with novel mechanisms of action. The development of new antibiotics is a critical area of research, and pyridine derivatives have shown promise in this field. nih.gov The structural features of This compound could be exploited to design new antibacterial agents that overcome existing resistance mechanisms.

Furthermore, the field of targeted protein degradation, utilizing molecules like proteolysis-targeting chimeras (PROTACs), relies on ligands that can bind to an E3 ubiquitin ligase. nih.gov The development of novel ligands for these ligases is an active area of research. The This compound scaffold could serve as a starting point for designing such ligands, potentially leading to new therapeutic approaches for a range of diseases, including cancer and immunological disorders. The versatility of the pyridine ring system allows for its incorporation into a wide array of complex molecular architectures, paving the way for the exploration of new therapeutic avenues. tandfonline.com

Strategic Development of Novel Chemical Entities based on the Pyridin-4-ol Moiety

The pyridin-4-ol moiety is a key structural component in numerous biologically active compounds and serves as a valuable starting point for the strategic development of novel chemical entities. nih.govtandfonline.com Its ability to act as both a hydrogen bond donor and acceptor, coupled with its potential for tautomerization, provides a rich chemical space for exploration. The development of novel compounds based on this moiety often involves strategies such as bioisosteric replacement, scaffold hopping, and structure-based drug design.

The strategic development of new chemical entities from the This compound core would involve leveraging the existing functional groups to build complexity and introduce desired pharmacological properties. For example, the hydroxyl group can be used as a handle for Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce a variety of substituents, thereby exploring a wide range of chemical space. This approach has been successfully used to generate libraries of pyridine derivatives for screening against various diseases. nih.gov The presence of the fluorine and morpholine substituents provides a pre-defined structural and electronic landscape that can guide the design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. The ultimate goal is to translate the potential of the pyridin-4-ol scaffold into clinically effective therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-2-morpholinopyridin-4-ol, and how can reaction conditions be optimized for reproducibility?

Answer: A multi-step synthesis is typically required, starting with halogenation of pyridine derivatives followed by nucleophilic substitution with morpholine. For example, fluorination at the 3-position can be achieved via electrophilic fluorination using Selectfluor® or similar reagents, while the morpholino group is introduced via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization should focus on:

- Temperature control : Excessive heat may lead to dehalogenation or ring-opening byproducts.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying.

- Monitoring intermediates : Use TLC or HPLC to track reaction progress (e.g., retention time shifts for fluorinated intermediates) .

Q. What analytical techniques are critical for characterizing this compound, and how can structural ambiguities be resolved?

Answer:

- NMR spectroscopy : NMR is essential to confirm fluorination position and purity (δ ~ -120 ppm for aromatic fluorine). NMR helps identify morpholino protons (δ 3.5–4.0 ppm, multiplet) .

- X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethanol), this provides unambiguous confirmation of regiochemistry and hydrogen-bonding interactions (see related pyridine structures in ).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 229.08 g/mol).

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point) for this compound?

Answer: Discrepancies often arise from:

- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended). Commercial samples may contain residual solvents (e.g., DMF) that alter melting points .

- Polymorphism : Differential scanning calorimetry (DSC) can identify polymorphic forms. For example, a reported mp range of 123–124°C in for a trifluoromethyl pyridine derivative highlights the need for controlled crystallization conditions.

- Solvent effects : LogP calculations (e.g., using ACD/Labs) predict solubility; experimental validation in DMSO or ethanol/water mixtures is advised.

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

Answer: